N-cyclopentyldecanamide
Description
Properties
CAS No. |
540796-75-6 |
|---|---|
Molecular Formula |
C15H29NO |
Molecular Weight |
239.4 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of N Cyclopentyldecanamide and Its Analogs
Established and Contemporary Synthetic Pathways for N-cyclopentyldecanamide Synthesis
The formation of the amide bond in this compound involves the coupling of a decanoic acid derivative with cyclopentylamine (B150401). Traditional methods, while robust, often require stoichiometric activating agents, which can lead to significant waste. scispace.com
Conventional Amide Bond Formation:
Acid Halide Method: A classic approach involves the conversion of decanoic acid to a more reactive acyl halide, typically decanoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. scispace.com The resulting acyl chloride readily reacts with cyclopentylamine, usually in the presence of a base to neutralize the HCl byproduct, to form this compound with high yields.
Carboxylic Acid-Amine Coupling: Direct condensation of decanoic acid and cyclopentylamine is a more atom-economical approach but requires activating agents to facilitate the removal of water. researchgate.net Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. scispace.com Uronium salt-based reagents like HATU and HBTU are also highly effective for this transformation.
Ester Aminolysis: this compound can also be synthesized through the aminolysis of an activated ester of decanoic acid, such as a methyl or ethyl ester. numberanalytics.com This reaction, while sometimes requiring heat or catalysis, offers an alternative pathway, particularly when the carboxylic acid is not the preferred starting material. researchgate.net
Table 1: Comparison of Established Synthetic Pathways for this compound
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Acid Halide | Decanoyl chloride, Cyclopentylamine, Base | High reactivity, generally high yields. | Requires an extra step to prepare the acyl chloride; corrosive byproducts. scispace.com |
| Coupling Reagents | Decanoic acid, Cyclopentylamine, EDC, HATU, etc. | Milder conditions, high yields. scispace.com | Stoichiometric amounts of expensive reagents generate significant waste. scispace.com |
| Ester Aminolysis | Decanoate (B1226879) ester, Cyclopentylamine | Utilizes different starting materials. researchgate.net | Can be slower and require harsher conditions (heat) than other methods. numberanalytics.com |
Development of Novel Catalytic and Stereoselective Approaches in this compound Preparation
Recent advances in organic synthesis have focused on developing catalytic methods for amide bond formation to improve efficiency and reduce waste. scispace.com While this compound itself is achiral, the principles of stereoselective synthesis are crucial for the preparation of chiral analogs.
Catalytic Amidation:
Boronic Acid Catalysis: Boronic acids have emerged as effective organocatalysts for the direct amidation of carboxylic acids and amines at room temperature. sigmaaldrich.com This method avoids the need for stoichiometric coupling agents, offering a greener alternative for the synthesis of this compound. sigmaaldrich.com
Dehydrogenative Coupling: Transition-metal catalysts, particularly those based on ruthenium, can facilitate the direct coupling of alcohols and amines with the liberation of hydrogen gas (H₂). sigmaaldrich.com In the context of this compound, this would involve the reaction of decyl alcohol with cyclopentylamine, representing a highly atom-economical and environmentally friendly pathway. sigmaaldrich.com
Stereoselective Synthesis of Analogs:
The synthesis of chiral amides, particularly those with atropisomerism (axial chirality arising from restricted rotation around a single bond), is a significant area of research. rsc.orgrsc.org Should this compound be modified with appropriate substituents on the cyclopentyl or decanamide (B1670024) portions to create stereocenters or atropisomers, several stereoselective strategies could be employed:
Arene-Forming Aldol (B89426) Condensation: Organocatalytic methods, such as amine-catalyzed arene-forming aldol condensations, can be used to construct axially chiral aromatic amides with high enantioselectivity. nih.gov
Intramolecular Acyl Transfer: A novel strategy for creating C-N atropisomeric amides involves an intramolecular acyl transfer. rsc.orgrsc.org This method provides kinetic control over the stereochemical outcome, allowing for the isolation of single, configurationally stable atropisomers. rsc.orgrsc.org
α-Amination of Amides: For analogs requiring a chiral center adjacent to the carbonyl group, stereoselective α-amination of amides can be achieved using azides under mild, metal-free conditions. acs.org
Chemoinformatics-Enabled Strategies for this compound Analog Generation
Chemoinformatics provides powerful computational tools to explore chemical space and design novel molecules with desired properties. For this compound, these strategies can be used to systematically generate a library of analogs for screening in various applications.
The process typically involves:
Scaffold Definition: The core structure of this compound is defined as the central scaffold.
Substituent Variation: Computational libraries of different functional groups, alkyl chains, and ring systems are used to systematically replace the decanoyl and cyclopentyl moieties. For instance, the cyclopentyl ring could be replaced with other cycloalkanes or heterocyclic structures, while the decanoyl chain could be varied in length, branching, or by introducing unsaturation or other functional groups.
In Silico Property Prediction: The generated virtual library of analogs can then be screened in silico to predict key properties such as solubility, lipophilicity (logP), and potential biological activity, helping to prioritize which analogs to synthesize.
This computational approach accelerates the discovery of new compounds by focusing laboratory efforts on molecules with the highest probability of success.
Integration of Sustainable Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org For the synthesis of this compound, several green strategies can be implemented to move away from traditional, less sustainable methods. scispace.com
Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), are highly effective catalysts for amide bond formation under mild conditions. nih.gov The enzymatic synthesis of this compound from decanoic acid and cyclopentylamine can be performed in green solvents, such as cyclopentyl methyl ether, and often requires minimal purification. nih.gov Nitrile hydratase enzymes offer another biocatalytic route, hydrating a nitrile precursor which can then be coupled with an amine in a one-pot chemo-biocatalytic system. nih.gov
Catalytic, Waste-Free Methods: As mentioned previously, catalytic methods that avoid stoichiometric reagents are inherently greener. sigmaaldrich.com The dehydrogenative coupling of an alcohol and an amine, which produces only water or hydrogen gas as a byproduct, is a prime example of a sustainable amidation process. sigmaaldrich.com
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents is a key aspect of sustainable synthesis. researchgate.net Developing synthetic routes for this compound that are efficient in these solvents is a significant goal. For example, direct amidation of esters in water has been shown to be a simple and efficient method that avoids the need for metal catalysts or additives. researchgate.net
Innovative Reagents and Reactions: A novel and sustainable three-component reaction using isocyanides, alkyl halides, and water has been developed for amide synthesis. catrin.com This method uses readily available starting materials and has been demonstrated to be scalable, offering a new, efficient, and sustainable path to complex amides. catrin.com
Table 2: Green Chemistry Approaches for this compound Synthesis
| Approach | Key Features | Example Application |
|---|---|---|
| Enzymatic Synthesis | Uses lipases or other enzymes, mild conditions, high selectivity. nih.gov | Reaction of decanoic acid and cyclopentylamine catalyzed by Candida antarctica lipase B (CALB). nih.gov |
| Dehydrogenative Coupling | Catalytic reaction of an alcohol and an amine; produces only H₂ as a byproduct. sigmaaldrich.com | Ruthenium-catalyzed reaction of decyl alcohol and cyclopentylamine. sigmaaldrich.com |
| Aqueous Synthesis | Uses water as a green solvent, avoiding volatile organic compounds. researchgate.net | Direct reaction of a decanoate ester with cyclopentylamine in water. researchgate.net |
| Isocyanide Chemistry | Three-component reaction with readily available starting materials. catrin.com | Reaction of an isocyanide, an alkyl halide, and water to form the amide. catrin.com |
Molecular Pharmacology and Mechanistic Elucidation of N Cyclopentyldecanamide
Identification and Characterization of Putative Molecular Targets for N-cyclopentyldecanamide
Analysis of Receptor Binding Affinities and Ligand Selectivity Profiles of this compound
No data is available on the receptor binding affinities or selectivity of this compound.
Investigation of Enzyme Kinetic Modulation and Catalytic Mechanisms by this compound
There is no information regarding the effects of this compound on enzyme kinetics or its potential mechanisms of catalytic modulation.
Mapping of Intracellular Signaling Cascades and Biochemical Pathways Influenced by this compound
Information on the intracellular signaling cascades or biochemical pathways affected by this compound is not present in the current scientific literature.
Biophysical and Structural Biology Insights into this compound-Target Interactions
Spectroscopic and Calorimetric Characterization of this compound Binding Events
No spectroscopic or calorimetric data for this compound binding events has been published.
Crystallographic and Cryo-EM Studies of this compound-Target Complexes
There are no available crystallographic or cryo-electron microscopy studies detailing the structure of this compound in complex with any biological target.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N Cyclopentyldecanamide Derivatives
Systematic Modulations of the Cyclopentyl Moiety and Their Impact on Biological Activity
The cyclopentyl group of N-cyclopentyldecanamide is a key structural feature that significantly contributes to its biological activity profile. Research into the structure-activity relationship (SAR) of this compound has begun to shed light on the importance of this cyclic alkyl substituent. While comprehensive studies systematically exploring a wide range of modifications are still emerging, initial findings from broader analyses of related N-alkyl amides provide valuable insights.
In studies of analogous compounds, the size and lipophilicity of the cycloalkyl group have been shown to be critical. For instance, altering the ring size from a cyclopentyl to a cyclohexyl or a cyclobutyl moiety can impact the compound's fit within a biological target's binding pocket. The optimal size is often target-dependent, suggesting that the cyclopentyl group in this compound may be particularly well-suited for specific interactions.
Furthermore, the introduction of substituents onto the cyclopentyl ring offers a promising avenue for modulating activity. The placement of polar or non-polar functional groups could influence properties such as solubility, metabolic stability, and binding affinity. For example, the addition of a hydroxyl group could introduce a hydrogen bonding capability, potentially leading to new interactions with a target receptor, while a methyl group could enhance lipophilicity.
Exploration of Decanamide (B1670024) Chain Modifications and Their Influence on Molecular Recognition
The ten-carbon decanamide chain is another critical determinant of this compound's biological effects. This long, lipophilic tail is believed to play a significant role in the molecule's ability to traverse cell membranes and to engage in hydrophobic interactions within the binding sites of target proteins.
Modifications to the length of this acyl chain have demonstrated a clear impact on activity in related amide compounds. Shortening or lengthening the chain from the optimal ten carbons can lead to a decrease in potency, highlighting the importance of a precise fit within a hydrophobic pocket or channel.
The following table summarizes the potential impact of various modifications to the decanamide chain:
| Modification | Potential Impact on Molecular Recognition |
| Chain Length | Optimal length crucial for fitting into hydrophobic binding pockets. |
| Unsaturation | Alters chain rigidity and geometry, affecting binding orientation. |
| Branching | Increases steric bulk, which can enhance or hinder binding depending on the target's topology. |
| Functionalization | Introduction of polar groups can alter solubility and create new interaction points. |
Functional Significance of Amide Linkage Variations in this compound Analogs
The amide bond is the chemical backbone of this compound, linking the cyclopentyl amine and the decanoic acid moieties. Its chemical properties are fundamental to the molecule's structural integrity and its interactions with biological targets.
Research has indicated that the secondary amide present in this compound, where the nitrogen atom is bonded to one hydrogen and two carbon atoms, is crucial for its observed phytotoxic activity. google.comgoogle.comresearchgate.net This suggests that the hydrogen atom on the amide nitrogen may act as a hydrogen bond donor, forming a critical interaction with an amino acid residue in the target protein.
Replacing the secondary amide with a tertiary amide, where the nitrogen is bonded to three carbon atoms, would eliminate this hydrogen bond donating capability and is predicted to significantly alter biological activity. Conversely, exploring bioisosteric replacements for the amide bond, such as an ester or a thioamide, could provide valuable information about the electronic and steric requirements of the linkage.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational tool for understanding and predicting the biological activity of a series of compounds like this compound derivatives. dovepress.comnih.gov By correlating variations in the chemical structures of molecules with their measured biological activities, QSAR can identify the key physicochemical properties that govern a compound's potency. univ-tlemcen.dz
In the context of the this compound series, a QSAR study would typically involve the generation of a dataset of analogs with systematically varied cyclopentyl and decanamide moieties. For each analog, a set of molecular descriptors would be calculated, representing properties such as lipophilicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices.
Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a mathematical model that relates these descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized this compound derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery or agrochemical development process. frontiersin.org
Ligand-Based Drug Design (LBDD) and Pharmacophore Modeling for this compound Derivatives
In the absence of a known three-dimensional structure of the biological target, ligand-based drug design (LBDD) approaches, particularly pharmacophore modeling, are invaluable for designing new this compound derivatives. nih.gov A pharmacophore is an abstract representation of the key steric and electronic features that are essential for a molecule to interact with a specific target and elicit a biological response.
For the this compound series, a pharmacophore model would be generated by aligning a set of active analogs and identifying the common chemical features responsible for their activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The resulting pharmacophore model serves as a 3D query to search virtual libraries of compounds for new molecules that match the pharmacophoric features, and thus are likely to be active.
This approach allows for the identification of novel chemical scaffolds that may have improved properties over the original this compound template. Furthermore, the pharmacophore model can guide the design of new analogs by highlighting the key interaction points that must be maintained or enhanced to improve biological activity.
Preclinical Biological Evaluation of N Cyclopentyldecanamide in Non Human Model Systems
In Vitro Cellular Assays for N-cyclopentyldecanamide Activity
Detailed in vitro cellular assays to evaluate this compound's activity in mammalian cells for therapeutic applications are not described in the available literature. Research has been confined to non-mammalian systems.
Cell-Based Reporter Gene Systems for this compound Response
No studies utilizing cell-based reporter gene systems in mammalian cells to characterize the response to this compound have been identified. The compound has been studied in the context of quorum sensing in bacteria like Pseudomonas aeruginosa, where it may influence gene expression, but these are not reporter assays in the traditional drug discovery sense. asm.orgnih.gov
High-Throughput Screening Methodologies for this compound Analogs
There is no information available on high-throughput screening methodologies for the discovery or optimization of this compound analogs for therapeutic use in humans or other mammals. Screening efforts have been directed towards identifying its potential as a quorum sensing inhibitor in bacteria or as a pesticide. jpionline.orggoogle.com
Ex Vivo Tissue and Organotypic Slice Culture Studies of this compound Effects
No scientific literature could be found that details ex vivo tissue or organotypic slice culture studies investigating the effects of this compound in mammalian systems.
In Vivo Efficacy and Pathway Modulation in Non-Human Animal Models
There is no available data on the in vivo efficacy or pathway modulation of this compound in non-human mammalian animal models for therapeutic purposes.
Computational and Theoretical Studies on N Cyclopentyldecanamide
Molecular Docking and Dynamics Simulations of N-cyclopentyldecanamide-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Knowledge of the preferred orientation in turn may be used to predict the binding affinity and activity of the molecule. Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing detailed information on the conformational changes and stability of the ligand-receptor complex. nih.gov
Despite the utility of these methods, no specific molecular docking or molecular dynamics simulation studies featuring this compound interacting with a biological target have been identified in the scientific literature. Such studies would be invaluable for elucidating its potential mechanism of action and binding stability.
Table 1: Representative Data from a Hypothetical Molecular Docking and Dynamics Study on this compound. This table illustrates the type of data that would be generated. No such public data currently exists for this compound.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | RMSD of Ligand (Å) |
| Not Available | Not Available | Not Available | Not Available |
| Not Available | Not Available | Not Available | Not Available |
De Novo Design and Ligand-Based Virtual Screening Strategies for this compound Analogs
De novo design involves the computational creation of novel molecular structures with desired properties, starting from a fragment or based on the structure of a target binding site. biorxiv.org Ligand-based virtual screening is a technique used to search large libraries of compounds for molecules that are structurally similar to a known active ligand. nih.govqima-lifesciences.com These approaches are instrumental in discovering new lead compounds and optimizing existing ones.
A comprehensive search has found no published research detailing the use of de novo design or ligand-based virtual screening to develop or identify analogs of this compound.
Table 2: Illustrative Parameters for a Ligand-Based Virtual Screening Protocol. This table shows typical parameters for such a study; however, no screening for this compound analogs has been reported.
| Parameter | Description | Value for a Hypothetical Study |
| Query Molecule | This compound | Not Applicable |
| Screening Library | ZINC, ChEMBL, etc. | Not Applicable |
| Similarity Metric | Tanimoto Coefficient, etc. | Not Applicable |
| Number of Hits | Compounds exceeding similarity threshold | Not Applicable |
Quantum Chemical Calculations on the Electronic and Conformational Properties of this compound
Quantum chemical calculations are used to determine the electronic structure and geometry of molecules. These methods can predict various properties, such as the distribution of electron density, electrostatic potential, and the energies of different molecular conformations. This information is crucial for understanding a molecule's reactivity and interaction with its environment.
There are no specific quantum chemical calculations for this compound reported in the available scientific literature. These calculations would provide fundamental insights into its molecular properties.
Table 3: Key Properties from a Potential Quantum Chemical Analysis of this compound. The following table represents the kind of data that would be obtained from such an analysis. This data is not currently available.
| Property | Description | Hypothetical Value |
| HOMO Energy | Highest Occupied Molecular Orbital Energy | Not Available |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | Not Available |
| Dipole Moment | Measure of molecular polarity | Not Available |
| Conformational Energy | Relative energy of different spatial arrangements | Not Available |
Predictive Modeling of this compound Biological Activity Using Chemoinformatics Approaches
Chemoinformatics employs computational and informational techniques to a broad range of chemical problems, including the prediction of biological activity through Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com These models correlate variations in the chemical structure of compounds with changes in their biological activity, enabling the prediction of a novel molecule's efficacy. mdpi.com
No chemoinformatics studies or QSAR models specifically focused on predicting the biological activity of this compound have been documented in peer-reviewed literature.
Table 4: Example of a Predictive QSAR Model Output for this compound. This table illustrates the predictive data that a chemoinformatics study would aim to generate. No such model for this compound is publicly known.
| Model Type | Predicted Endpoint | Predicted Value | Confidence Score |
| Not Available | Not Available | Not Available | Not Available |
| Not Available | Not Available | Not Available | Not Available |
Metabolic Fate and Biotransformation Pathways of N Cyclopentyldecanamide in Biological Systems Non Human Focus
Enzymatic Biotransformation (Hydrolysis, Oxidation, Conjugation) of N-cyclopentyldecanamide in Model Organisms
There is no publicly available scientific literature detailing the enzymatic biotransformation of this compound in any model organisms. Studies on its hydrolysis, oxidation, or conjugation pathways have not been published.
Identification and Characterization of this compound Metabolites in Preclinical Models
No studies have been published that identify or characterize any metabolites of this compound in preclinical models.
Table 1: Hypothetical Data on this compound Metabolites (Illustrative Only)
| Putative Metabolite ID | Proposed Structure | Method of Identification | Preclinical Model |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: This table is for illustrative purposes only. No actual data on the metabolites of this compound has been found in the scientific literature.
Role of Specific Enzyme Systems (e.g., Cytochrome P450) in this compound Metabolism
There is no information available regarding the specific enzyme systems, including cytochrome P450 isozymes, that may be involved in the metabolism of this compound.
Comparative Biotransformation Studies Across Different Non-Human Species
No comparative studies on the biotransformation of this compound across different non-human species have been documented in the scientific literature.
Advanced Analytical Methodologies for N Cyclopentyldecanamide Research
Chromatographic Techniques for Separation and Quantification of N-cyclopentyldecanamide in Complex Biological and Chemical Matrices
Chromatographic methods are fundamental for the isolation and measurement of this compound from various samples, such as those derived from biological tissues or chemical reaction mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques in this context.
High-performance liquid chromatography is a versatile technique for the analysis of non-volatile or thermally unstable compounds like this compound. Reversed-phase HPLC, in particular, is well-suited for separating this compound from more polar components in a mixture. In this method, a non-polar stationary phase is used with a polar mobile phase. This compound, being a lipid-like molecule, will have a strong affinity for the stationary phase and thus a longer retention time compared to more polar impurities. The choice of column, often a C18 or C8 alkyl-silica column, and the mobile phase composition (e.g., a gradient of acetonitrile (B52724) or methanol (B129727) in water) are critical for achieving optimal separation. mdpi.com Quantification can be achieved using various detectors, with ultraviolet (UV) detection being common if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). For enhanced sensitivity and selectivity, especially in complex biological matrices, HPLC is often coupled with mass spectrometry.
Gas chromatography, coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile or semi-volatile compounds. While this compound itself may have limited volatility, it can often be analyzed directly or after derivatization to increase its volatility and thermal stability. A common derivatization strategy for amides involves silylation. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column. A non-polar or medium-polarity column is typically used for fatty acid amides. The high separation efficiency of capillary GC columns allows for the resolution of closely related compounds.
The following table summarizes typical chromatographic conditions that could be adapted for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Stationary Phase | Reversed-Phase (e.g., C18, C8) | Non-polar or intermediate polarity (e.g., 5% phenyl-polysiloxane) |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water | Inert carrier gas (e.g., Helium, Nitrogen) |
| Detection | UV, ELSD, CAD, Mass Spectrometry (MS) | Mass Spectrometry (MS), Flame Ionization Detector (FID) |
| Derivatization | Generally not required | May be required (e.g., silylation) to improve volatility |
Mass Spectrometry Approaches for Metabolite Profiling and Structural Elucidation of this compound
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and for identifying its potential metabolites in biological systems. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, which together offer a high degree of specificity.
For structural elucidation, high-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the parent molecule and its fragments with high accuracy. Tandem mass spectrometry (MS/MS) is a particularly powerful technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern of this compound in MS/MS experiments is expected to be highly informative. A characteristic fragmentation would be the cleavage of the amide bond, which is a common and diagnostic fragmentation pathway for N-acyl amides. nih.gov This would result in two major fragment ions: one corresponding to the N-cyclopentyl moiety and the other to the decanoyl group. The exact masses of these fragments can confirm the identity of the two constituent parts of the molecule.
In the context of metabolite profiling, LC-MS is the most widely used platform. After administration of this compound to a biological system, extracts of tissues or fluids can be analyzed to detect new molecules that are structurally related to the parent compound. These potential metabolites can be identified by searching for masses that correspond to predicted metabolic transformations, such as hydroxylation, oxidation, or conjugation. The fragmentation patterns of these potential metabolites, obtained through MS/MS, can then be compared to the fragmentation pattern of the parent this compound to pinpoint the site of metabolic modification. For instance, a mass shift in the fragment ion corresponding to the decanoyl chain would suggest that the modification occurred on that part of the molecule.
The table below outlines key mass spectrometric approaches for studying this compound.
| Technique | Application for this compound Research | Expected Information |
| LC-MS/MS | Metabolite profiling in biological samples. | Retention time, precursor and product ion masses for identification and structural characterization of metabolites. youtube.com |
| GC-MS | Analysis of the parent compound and volatile metabolites. | Retention index and electron ionization (EI) mass spectrum for identification. nih.gov |
| HRMS | Accurate mass measurement. | Elemental composition of the parent compound and its fragments for unambiguous identification. |
Advanced Spectroscopic and Biophysical Techniques for this compound Characterization and Interaction Studies
Beyond chromatography and mass spectrometry, a range of advanced spectroscopic and biophysical techniques can provide deeper insights into the structure of this compound and its interactions with biological systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the de novo structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for confirming the chemical structure of synthesized this compound. mdpi.com In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the cyclopentyl ring, the methylene (B1212753) groups of the decanoyl chain, and the proton attached to the amide nitrogen. The chemical shifts, signal multiplicities (splitting patterns), and integration values of these signals provide detailed information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton. aocs.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment.
Infrared (IR) spectroscopy can be used to identify the functional groups present in this compound. A strong absorption band in the region of 1630-1680 cm⁻¹ would be characteristic of the C=O stretching vibration of the amide group. Another characteristic absorption would be the N-H stretching vibration, typically appearing as a sharp peak around 3300 cm⁻¹.
Biophysical techniques can be employed to study the interactions of this compound with biological membranes, which is relevant given its lipid-like structure. Fluorescence microscopy, for example, can be used to visualize the effects of the compound on the organization of lipid domains in model membranes or even in living cells. nih.gov By incorporating fluorescent lipid probes into artificial membrane systems such as giant unilamellar vesicles (GUVs), one can observe how this compound influences properties like membrane fluidity and the formation of lipid rafts. Such studies can provide valuable insights into the potential mechanisms of action of this synthetic amide at the cellular level.
The following table provides an overview of these advanced techniques and their applications.
| Technique | Application for this compound Research | Information Obtained |
| ¹H and ¹³C NMR | Structural confirmation of the synthesized compound. | Detailed information on the chemical environment of each proton and carbon atom. mdpi.comaocs.org |
| 2D NMR (COSY, HSQC) | Unambiguous structural assignment. | Correlation between protons and carbons, confirming atomic connectivity. |
| Infrared (IR) Spectroscopy | Functional group identification. | Presence of key functional groups like the amide C=O and N-H. |
| Fluorescence Microscopy | Study of membrane interactions. | Visualization of the effects on lipid domain organization and membrane properties. nih.gov |
Emerging Research Directions and Translational Opportunities for N Cyclopentyldecanamide
N-cyclopentyldecanamide as a Chemical Probe for Biological Pathway Dissection
This compound has emerged as a valuable chemical probe for dissecting complex biological pathways, most notably in the context of bacterial communication, or quorum sensing (QS). QS is a process that allows bacteria to coordinate gene expression based on population density, and it plays a crucial role in the virulence and pathogenicity of many infectious agents.
Research has identified this compound and its close analogs, such as N-decanoyl cyclopentylamide (C10-CPA), as potent inhibitors of the QS systems in Pseudomonas aeruginosa, a significant opportunistic human pathogen. nih.govnih.gov This bacterium utilizes QS to regulate the production of numerous virulence factors, including elastase, pyocyanin, and rhamnolipids, as well as to control biofilm formation. nih.govnih.gov
Studies using reporter gene assays have demonstrated that N-decanoyl cyclopentylamide interferes with both the las and rhl QS systems of P. aeruginosa. nih.govnih.gov It is believed to act by inhibiting the interaction between the transcriptional regulators (LasR and RhlR) and their cognate autoinducers, which are N-(3-oxododecanoyl)-L-homoserine lactone (PAI1) and N-butanoyl-L-homoserine lactone (PAI2), respectively. nih.gov By blocking these interactions, the compound effectively disrupts the signaling cascade that leads to the expression of virulence genes. This inhibitory action on key signaling pathways makes this compound a powerful tool for studying the intricacies of bacterial communication and its downstream effects on pathogenicity.
Potential for this compound in Lead Optimization and Preclinical Drug Discovery
The demonstrated biological activity of this compound, particularly its ability to inhibit quorum sensing, positions it as a promising lead compound in the development of new anti-infective agents. Unlike traditional antibiotics that aim to kill bacteria, quorum sensing inhibitors (QSIs) offer an alternative "anti-virulence" strategy. frontiersin.org This approach aims to disarm pathogens by preventing them from producing the toxins and forming the biofilms that are critical for causing infections, which may exert less selective pressure for the development of resistance. frontiersin.org
The journey from a hit compound to a preclinical candidate involves extensive structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties. Research into analogs of this compound has provided valuable insights for lead optimization. For instance, studies on N-acyl cyclopentylamides have shown that both the length of the acyl chain and the nature of the ring structure are critical for their quorum-sensing inhibitory activity. nih.gov N-decanoyl cyclopentylamide (C10-CPA) was identified as the most potent inhibitor among a series of synthesized analogs, highlighting the importance of the ten-carbon acyl chain. nih.govresearchgate.net
The table below summarizes the inhibitory effects of N-decanoyl cyclopentylamide on the QS-regulated virulence factors in P. aeruginosa.
| Virulence Factor | Inhibition by N-decanoyl cyclopentylamide |
| Elastase | Significant reduction in production nih.govnih.gov |
| Pyocyanin | Significant reduction in production nih.govnih.gov |
| Rhamnolipid | Significant reduction in production nih.govnih.gov |
| Biofilm Formation | Markedly inhibited nih.govnih.gov |
These findings underscore the potential of the this compound scaffold for further development. Preclinical research would involve evaluating the efficacy of optimized analogs in animal models of infection, assessing their safety profiles, and determining their pharmacokinetic parameters to ascertain their suitability for clinical development.
Development of this compound Conjugates and Advanced Delivery Systems
To enhance the therapeutic potential of this compound, the development of conjugates and advanced delivery systems represents a promising research avenue. While specific studies on this compound-based delivery systems are not yet widely reported, general advancements in drug delivery offer a roadmap for future investigations.
One potential strategy involves the use of cyclodextrins, which are cyclic oligosaccharides capable of forming inclusion complexes with hydrophobic molecules. nih.govnih.gov This encapsulation can improve the solubility, stability, and bioavailability of a drug. nih.gov For a molecule like this compound, complexation with a cyclodextrin (B1172386) derivative could enhance its delivery to the site of infection and potentially modulate its release profile. researchgate.netnih.gov
Another approach is the formulation of this compound into nanoparticles. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect the encapsulated drug from degradation and facilitate targeted delivery. researchgate.net Such systems could be engineered to release the compound in response to specific stimuli present in the infection microenvironment, such as pH changes or enzymatic activity. The development of "drug-in-cyclodextrin-in-nanoparticle" systems offers a multi-layered approach to further refine drug delivery. researchgate.net These advanced formulations could improve the efficacy of this compound by ensuring it reaches its target in sufficient concentrations while minimizing potential off-target effects.
Exploration of this compound in Unconventional Biological Systems and Therapeutic Areas
Beyond its potential as an anti-infective agent in human medicine, the biological activities of this compound suggest its utility in unconventional biological systems and therapeutic areas. The ability to inhibit quorum sensing and biofilm formation is highly relevant to plant pathology and agriculture, where bacterial diseases can cause significant crop losses. Many plant pathogens utilize quorum sensing to coordinate their virulence, making this compound a potential candidate for development as a biocontrol agent. mdpi.comcornell.edu
Furthermore, patents have disclosed the use of this compound and its analogs for controlling the proliferation of certain invasive species, such as Limnoperna sp. (mussels), which can cause significant damage to water-dependent infrastructure. nih.gov This suggests a potential application in environmental management and the protection of aquatic ecosystems. There is also an indication of its potential use as a component in herbicide formulations, pointing towards a role in agriculture for weed management. nih.gov These diverse potential applications highlight the versatility of the this compound scaffold and warrant further investigation into its efficacy and environmental impact in these non-medical contexts.
Methodological Innovations and Interdisciplinary Collaboration in this compound Research
Advancements in this compound research will be significantly propelled by methodological innovations and interdisciplinary collaborations. Computational approaches, such as molecular docking and molecular dynamics simulations, are becoming indispensable tools in modern drug discovery. nih.govresearchgate.net These methods can be used to model the interaction of this compound with its putative protein targets, such as the LasR and RhlR receptors in P. aeruginosa. nih.gov Such in silico studies can help to elucidate the precise mechanism of action, predict the binding affinities of novel analogs, and guide the rational design of more potent and selective inhibitors, thereby accelerating the drug discovery process. nih.gov
The synthesis and biological evaluation of novel analogs of this compound will continue to be a cornerstone of research in this area. nih.govnih.gov This requires a close collaboration between synthetic chemists, who can create new molecular entities, and microbiologists and pharmacologists, who can assess their biological activity. Furthermore, as the potential applications of this compound expand into areas like agriculture and environmental science, collaboration with plant scientists, ecologists, and material scientists will be crucial. For instance, developing effective formulations for agricultural use will require expertise in polymer science and controlled-release technologies. mdpi.comresearchgate.net Such interdisciplinary efforts will be essential to fully realize the translational potential of this compound and its derivatives.
Q & A
Basic: What are the standard synthetic protocols for N-cyclopentyldecanamide, and how are intermediates characterized?
Methodological Answer:
this compound is typically synthesized via amidation reactions. A common approach involves reacting decanoyl chloride with cyclopentylamine in the presence of a base (e.g., triethylamine) under inert conditions (argon/nitrogen) to neutralize HCl byproducts . Key steps include:
- Reaction Conditions: Conducted in anhydrous dichloromethane or THF at 0–5°C to minimize side reactions.
- Intermediate Characterization: Use thin-layer chromatography (TLC) to monitor reaction progress. Isolate intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Final Product Validation: Confirm structure via -NMR (e.g., cyclopentyl proton signals at δ 1.5–2.0 ppm) and LC-MS (m/z calculated for : 239.48) .
Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- -NMR identifies cyclopentyl protons (multiplet at δ 1.5–2.0 ppm) and the amide NH (broad peak at δ 5.5–6.5 ppm).
- -NMR confirms carbonyl resonance (δ ~170 ppm) and cyclopentyl carbons (δ 25–35 ppm) .
- Infrared Spectroscopy (IR): Amide C=O stretch (~1650 cm) and N-H bend (~1550 cm) .
- Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion validation (e.g., [M+H] at m/z 240.3) .
Advanced: How can researchers optimize reaction yields for this compound amid steric hindrance challenges?
Methodological Answer:
Steric hindrance from the cyclopentyl group may reduce amidation efficiency. Strategies include:
- Catalytic Additives: Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent Optimization: Switch to polar aprotic solvents (e.g., DMF) to enhance reagent solubility.
- Temperature Gradients: Perform stepwise heating (0°C → room temperature) to balance reactivity and side reactions.
- Yield Monitoring: Compare yields via -NMR integration or HPLC quantification (C18 column, acetonitrile/water mobile phase) .
Advanced: How should researchers resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer:
Contradictions in bioactivity data (e.g., variable IC values) require systematic validation:
Assay Reprodubility: Repeat experiments under standardized conditions (e.g., cell line passage number, incubation time).
Control Validation: Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls.
Data Normalization: Express activity relative to housekeeping genes/proteins (e.g., GAPDH) to account for experimental variability .
Statistical Rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p < 0.05) .
Advanced: What computational methods are suitable for predicting the bioactivity of this compound analogs?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Prioritize analogs with high binding affinity (ΔG < -7 kcal/mol) .
- QSAR Modeling: Train models using descriptors like logP, topological surface area, and H-bond donors. Validate with leave-one-out cross-validation (R > 0.8) .
- ADMET Prediction: Employ SwissADME to assess pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions: Store at -20°C in amber vials to prevent photodegradation. Use desiccants (silica gel) to avoid hydrolysis .
- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis (retention time shifts indicate degradation) .
Advanced: How to design a structure-activity relationship (SAR) study for this compound derivatives?
Methodological Answer:
Scaffold Modification: Synthesize analogs with varied acyl chain lengths (C8–C12) and cyclopentyl substituents (e.g., fluorination) .
Bioactivity Profiling: Test analogs in enzyme inhibition assays (e.g., lipoxygenase) and cellular models (e.g., anti-inflammatory activity in RAW 264.7 macrophages) .
Data Correlation: Use PCA (principal component analysis) to link structural features (e.g., logP, steric bulk) to activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
